Welcome to the BenchChem Online Store!
molecular formula C7H13NS B8786056 3-Thia-7-azabicyclo[3.3.1]nonane CAS No. 329-95-3

3-Thia-7-azabicyclo[3.3.1]nonane

Cat. No. B8786056
M. Wt: 143.25 g/mol
InChI Key: DUYSRTMRDDRCQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05084572

Procedure details

A 50-mL, three-necked, round-bottomed flask was equipped with a magnetic stirrer, a heating mantle, a standard condenser with a N2 inlet and two glass stoppers. In one portion, anhydrous HCO2NH4 (1.11 g, 17.1 mmol) was added under N2 to a mixture of the amine (27, 0.90 g, 3.86 mmol) and 10% Pd/C (0.90 g) in anhydrous CH3OH (25 mL). With stirring, the mixture was brought to reflux for 30 min, filtered through a Celite pad on a fritted funnel (which was washed thoroughly with CH2Cl2), and then concentrated to give a gummy oil with suspended solid. This material was again dissolved in CH2Cl2 (~15 mL), and the suspension was filtered to remove any unreacted ammonium formate. The filtrate was then concentrated to near saturation and placed in a diffusion chamber of ether overnight. Crude amine (28) became an oil; however, the mother liquor, containing predominantly starting material, could be decanted. Chromatography of the oil employed a gradient elution of CH3OH/CH2Cl2 (300 mL of 10% CH3OH/CH2Cl2, 50 mL of 20% CH3OH/CH2Cl2, 100 mL of 50% CH3OH/CH2Cl2, and 100 mL of CH3OH) on silica gel (35 g, 1.5 cm×62 cm) and afforded 0.32 g (56.9%) of amine (28) (Rf =0.11, 10% CH3OH/CH2Cl2) as a light, gummy solid which was used without further purification. 1H NMR (DCCl3) δ1.84, 2.04 [two bd, 2H, H(9)], 2.31 [bs, 2H(1,5)], 2.80 [bd, 2H, H(2,4)ax, J=12.3 Hz], 3.20 [bd, 2H, H(2,4)eq, J=13.7 Hz], 3.45 [m, 2H, H(6,8)ax ], 3.73 [bd, 2H, H(6,8)eq, J=13.2 Hz], 7.59 (bs, 1H, N--H); 13C NMR (DCCl3) ppm 24.88 [d, C(1,5)], 29.79 [t, C(9)], 32.17 [t, C(2,4)], 47.8 [t, C(6,8)].
Name
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.9 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:15][CH:14]2[CH2:16][CH:10]([CH2:11][S:12][CH2:13]2)[CH2:9]1)C1C=CC=CC=1>CO.C(Cl)Cl.[Pd]>[CH:10]12[CH2:16][CH:14]([CH2:15][NH:8][CH2:9]1)[CH2:13][S:12][CH2:11]2

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2CSCC(C1)C2
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
0.9 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 50-mL, three-necked, round-bottomed flask was equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered through a Celite pad on a fritted funnel (which
WASH
Type
WASH
Details
was washed thoroughly with CH2Cl2), and
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
CUSTOM
Type
CUSTOM
Details
to give a gummy oil
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
CUSTOM
Type
CUSTOM
Details
to remove any unreacted ammonium formate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated
CUSTOM
Type
CUSTOM
Details
placed in a diffusion chamber of ether overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
however, the mother liquor, containing predominantly starting material
CUSTOM
Type
CUSTOM
Details
could be decanted
WASH
Type
WASH
Details
a gradient elution of CH3OH/CH2Cl2 (300 mL of 10% CH3OH/CH2Cl2, 50 mL of 20% CH3OH/CH2Cl2, 100 mL of 50% CH3OH/CH2Cl2, and 100 mL of CH3OH) on silica gel (35 g, 1.5 cm×62 cm)

Outcomes

Product
Name
Type
product
Smiles
C12CSCC(CNC1)C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.